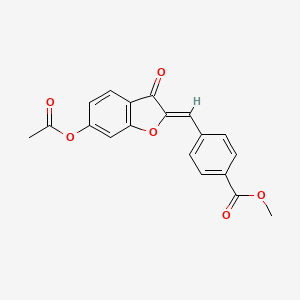

(Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-(6-acetyloxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-11(20)24-14-7-8-15-16(10-14)25-17(18(15)21)9-12-3-5-13(6-4-12)19(22)23-2/h3-10H,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQLZNYQRHIOSV-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of Acetoxy Group: The acetoxy group is introduced via acetylation of the hydroxyl group on the benzofuran ring using acetic anhydride in the presence of a catalyst such as pyridine.

Formation of Benzoate Ester: The benzoate ester is formed by esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester and benzofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the acetoxy group with various other functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that they can inhibit the growth of various bacterial strains, suggesting that (Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate may possess similar effects. A study highlighted the synthesis of aurones, which share structural similarities with this compound, revealing their antifungal and antitrypanosomal activities .

1.2 Anticholinesterase Activity

The compound's potential as an anticholinesterase agent has been investigated. A novel series of derivatives based on benzofuran structures were synthesized and tested for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. The results indicated that certain modifications could enhance inhibitory activity, positioning this compound as a candidate for further development in treating cognitive disorders .

Agricultural Applications

2.1 Pesticide Development

The compound's structural features suggest potential applications in developing environmentally friendly pesticides. Similar compounds have been evaluated for their effectiveness in attracting pollinators while simultaneously acting as pest repellents. Studies indicate that compounds with aromatic structures can be designed to target specific insect species without harming beneficial organisms .

2.2 Plant Growth Regulation

Research into benzofuran derivatives has shown promise in enhancing plant growth and resistance to pathogens. The incorporation of this compound into formulations could potentially improve crop yields by promoting growth and providing protection against fungal infections.

Material Science

3.1 Polymer Chemistry

In material science, the compound's unique chemical structure allows for its use in synthesizing novel polymers and composites. Its reactivity can be exploited to create cross-linked materials with specific mechanical properties suitable for various applications, including coatings and adhesives.

3.2 Nanotechnology

The integration of this compound into nanomaterials has been explored for its potential in drug delivery systems. The compound can serve as a functional group for attaching therapeutic agents to nanoparticles, enhancing the efficacy and specificity of treatments in targeted therapy.

Data Tables

| Application Area | Potential Uses | Related Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Study on Aurones |

| Anticholinesterase inhibitors | Anticholinesterase Activity Study | |

| Agriculture | Eco-friendly pesticides | Cytotoxicity Study |

| Plant growth regulators | Plant Growth Regulation Research | |

| Material Science | Polymer synthesis | Polymer Chemistry Insights |

| Nanotechnology applications | Nanotechnology Research |

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s acetoxy and benzoate ester groups may facilitate binding to enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Findings :

- Acetoxy vs. Methoxy : The acetoxy group in the target compound introduces greater steric bulk and hydrolytic instability compared to the methoxy analog, which may affect its metabolic stability in biological systems .

Bridging Group Modifications

Table 2: Impact of Bridging Group Variations

Key Findings :

- Furan-Based Analog : The 5-methylfuran group introduces electron-donating effects, which may redshift absorption spectra compared to the target compound’s ester-based bridge .

Stereochemical Considerations

The Z-configuration in the target compound enforces a planar arrangement of the benzofuran and benzoate moieties, optimizing π-π stacking interactions.

Biological Activity

(Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticholinesterase, antifungal, and immunomodulatory activities, supported by various research findings and case studies.

Chemical Structure

The chemical formula of this compound is , with a complex structure that contributes to its biological activity.

1. Anticholinesterase Activity

A significant study investigated a series of benzofuranone derivatives, including compounds similar to this compound. The synthesized compounds exhibited varying degrees of anticholinesterase activity, with some derivatives demonstrating IC50 values as low as 10 nM, indicating potent inhibition of the enzyme acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

2. Antifungal Activity

Research on substituted aurones, which share structural similarities with this compound, revealed promising antifungal properties. These compounds showed effectiveness against various fungal strains, highlighting their potential as therapeutic agents in managing fungal infections .

3. Immunomodulatory Effects

The immunomodulatory activity of related compounds has also been documented. Some derivatives demonstrated the ability to modulate immune responses, which could be beneficial in treating inflammatory conditions and enhancing immune function .

Case Study 1: Anticholinesterase Inhibition

In a comparative study, several derivatives were synthesized and tested for their anticholinesterase activity using Ellman's method. The results indicated that the presence of specific functional groups significantly influenced the activity levels. The most active compound had an IC50 value of approximately 10 nM, showcasing the potential for developing new treatments for Alzheimer's disease .

Case Study 2: Antifungal Efficacy

A series of tests were conducted on aurone derivatives against Candida albicans and Aspergillus species. The results demonstrated that certain structural modifications enhanced antifungal potency, making these compounds suitable candidates for further development in antifungal therapies .

Data Tables

| Compound | Activity | IC50 Value (nM) | Notes |

|---|---|---|---|

| Compound A | Anticholinesterase | 10 ± 6.87 | Most active in series |

| Compound B | Antifungal | N/A | Effective against C. albicans |

| Compound C | Immunomodulatory | N/A | Modulates immune response |

Q & A

Basic Research Questions

Q. How can the synthetic yield of (Z)-methyl 4-((6-acetoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate be optimized?

- Methodological Answer : Optimize reaction conditions by testing catalysts (e.g., Lewis acids), solvent polarity (THF vs. dichloromethane), and temperature (0°C to room temperature). For example, and demonstrate that extended reaction times (e.g., 36 hours) and inert atmospheres (N₂) improve yields by minimizing side reactions. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for purification .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the benzofuranone core (δ 6.5–8.0 ppm for aromatic protons) and ester groups (δ 3.8–4.2 ppm for methyl esters). Compare with synthetic intermediates to track substituent integration .

- HRMS : Confirm molecular formula (e.g., C₂₀H₁₈O₇) with <2 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and acetoxy groups (C-O at 1250 cm⁻¹) .

Q. What handling and storage protocols ensure compound stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the acetoxy group. Avoid prolonged exposure to moisture; recommends inert gas purging during storage for structurally similar benzofuranones .

Advanced Research Questions

Q. How does the Z-isomer configuration influence reactivity compared to the E-isomer?

- Methodological Answer : Perform comparative studies using isomerically pure samples. Monitor reaction kinetics in photochemical or thermal conditions (e.g., Diels-Alder reactions). highlights that Z-isomers of benzofuranone derivatives exhibit steric hindrance, altering regioselectivity in cycloadditions . Computational modeling (DFT) can predict frontier molecular orbitals to explain reactivity differences .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear effects .

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity. suggests correlating in vitro results with molecular docking studies to validate binding modes .

- Control Experiments : Include structurally analogous compounds (e.g., 4-hydroxy-3-methoxy derivatives) to isolate substituent effects .

Q. What computational methods predict the compound’s photophysical properties?

- Methodological Answer :

- TD-DFT : Calculate excited-state transitions to simulate UV-Vis spectra. Compare with experimental λₘₐₓ values (e.g., reports absorbance at ~350 nm for benzofuranone derivatives) .

- Molecular Dynamics : Simulate solvent effects on fluorescence quantum yield using polarizable continuum models .

Q. How do substituents (e.g., acetoxy vs. methoxy) modulate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Variation : Incubate in buffers (pH 2–9) at 37°C; monitor via HPLC for hydrolysis products (e.g., free benzoic acid) .

- Oxidative Stress : Expose to H₂O₂ or cytochrome P450 enzymes to assess metabolic stability .

Experimental Design & Data Analysis

Q. What strategies validate synthetic routes for analogs with modified benzofuranone cores?

- Methodological Answer :

- Retrosynthetic Analysis : Fragment the target into benzofuranone and benzoate precursors. uses [3,3]-sigmatropic rearrangements to access similar scaffolds .

- Parallel Synthesis : Screen substituents (e.g., fluoro, methoxy) using combinatorial libraries. provides HPLC protocols for purity assessment .

Q. How can researchers address low reproducibility in spectral data across laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.